![molecular formula C11H13NO6S B2762361 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid CAS No. 757192-76-0](/img/structure/B2762361.png)

2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

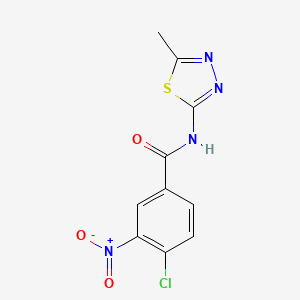

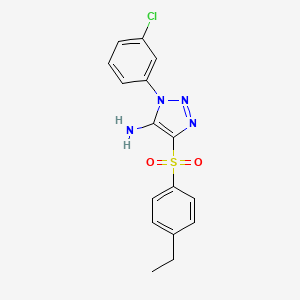

“2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid” is a chemical compound with the CAS Number: 757192-76-0 . It has a molecular weight of 287.29 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name of this compound is ({[4-(ethoxycarbonyl)phenyl]sulfonyl}amino)acetic acid . The InChI code for this compound is 1S/C11H13NO6S/c1-2-18-11(15)8-3-5-9(6-4-8)19(16,17)12-7-10(13)14/h3-6,12H,2,7H2,1H3,(H,13,14) .Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 287.29 .Aplicaciones Científicas De Investigación

Dual Action Inhibitors

One study explores derivatives of benzenesulfohydroxamic acid, with a focus on compounds that inhibit yeast aldehyde dehydrogenase (AlDH) in vitro. Compound 1d, featuring an ethoxycarbonyl group, acted as a diethylcarbamoylating/nitroxylating, dual-action inhibitor of AlDH in vivo, suggesting potential for developing alcohol deterrent agents (Conway et al., 1999).

Vasospasm Prevention

Another study investigated the effectiveness of oral endothelin receptor antagonists in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm. The findings support the potential use of these antagonists as specific treatment for vasospasm resulting from SAH in humans (Zuccarello et al., 1996).

Negative Halochromism

Research on derivatives of 2-aryl-2,3-dihydro-3,3-dimethyl-5,6-cycloheptapyrazolediones demonstrated a significant negative halochromism for the 4-ethoxycarbonylphenyl derivative, which could have implications for developing colorimetric sensors or molecular switches (Mori et al., 1989).

Catalysis in Alcohol Oxidation

The synthesis and structural analysis of copper(II) complexes derived from 2-aminobenzenesulfonic acid showed these complexes to be efficient and selective catalysts in the oxidation of alcohols. This suggests applications in green chemistry and industrial catalysis (Hazra et al., 2015).

Synthesis and Characterization

A study on the synthesis of 4-amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide provides insights into the preparation and structural confirmation of new compounds, demonstrating the broad utility of sulfonamide derivatives in synthetic chemistry (Naganagowda & Petsom, 2011).

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-[(4-ethoxycarbonylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-2-18-11(15)8-3-5-9(6-4-8)19(16,17)12-7-10(13)14/h3-6,12H,2,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTMPSCSCNKXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2762280.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole-4-carboxamide;hydrochloride](/img/structure/B2762284.png)

![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2762286.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2762291.png)

![3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2762292.png)

![N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2762296.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide](/img/structure/B2762298.png)